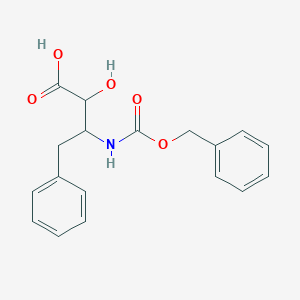

3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid

Overview

Description

(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. It is often used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid typically involves the following steps:

Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using a suitable protecting group such as a benzyl group.

Formation of the Amide Bond: The protected hydroxyl compound is then reacted with a suitable amine to form an amide bond.

Hydrolysis: The final step involves the hydrolysis of the protecting group to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

- (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid methyl ester

- (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid ethyl ester

Comparison:

- Uniqueness: The unique stereochemistry of (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid distinguishes it from its analogs, influencing its reactivity and biological activity.

- Reactivity: The presence of different ester groups in similar compounds can alter their reactivity and solubility.

- Biological Activity: The specific configuration of the compound affects its interaction with biological targets, making it more or less effective compared to its analogs.

This detailed article provides a comprehensive overview of (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid, also known as (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection due to its interaction with specific biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉NO₅, and it features a complex structure that includes a phenyl group and a benzyloxycarbonyl group. This unique configuration contributes to its distinct chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 329.34 g/mol |

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound involves the inhibition of enkephalinase, an enzyme responsible for degrading enkephalins. By inhibiting this enzyme, the compound increases the levels of endogenous enkephalins, which play a crucial role in modulating pain and other physiological processes. The binding occurs at the active site of enkephalinase, preventing the breakdown of these important peptides .

1. Pain Management and Neuroprotection

Research indicates that this compound has potential applications in pain management due to its ability to enhance the effects of enkephalins. Studies have shown that it can alleviate pain responses in animal models, suggesting its utility in developing analgesics.

2. Anti-inflammatory Properties

Preliminary investigations suggest that this compound exhibits anti-inflammatory effects. It has been observed to reduce inflammation markers in various cellular models, indicating its potential for treating inflammatory diseases such as arthritis .

3. Cytotoxicity Studies

In vitro studies using B16F10 melanoma cells have demonstrated that while the compound shows some cytotoxic effects at higher concentrations, it does not exhibit significant toxicity at lower doses (1–5 μM) over 48 hours. This finding is crucial for evaluating its safety profile for therapeutic use .

Study 1: Pain Relief Efficacy

A study conducted on rat models assessed the analgesic properties of this compound through behavioral tests measuring pain response. Results indicated a significant reduction in pain sensitivity compared to control groups, supporting its role as a potential analgesic agent.

Study 2: Anti-inflammatory Effects

In another study focusing on inflammation, the compound was administered to mice subjected to induced inflammation. The results showed a marked decrease in pro-inflammatory cytokines, suggesting that it may inhibit pathways involved in inflammatory responses.

Properties

IUPAC Name |

2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJYTERRLRAUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391854 | |

| Record name | AC1MOC35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63219-49-8 | |

| Record name | AC1MOC35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.